tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1223573-23-6
VCID: VC6774202
InChI: InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(=CC=O)C1
Molecular Formula: C10H15NO3
Molecular Weight: 197.234

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

CAS No.: 1223573-23-6

Cat. No.: VC6774202

Molecular Formula: C10H15NO3

Molecular Weight: 197.234

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate - 1223573-23-6

Specification

CAS No. 1223573-23-6
Molecular Formula C10H15NO3
Molecular Weight 197.234
IUPAC Name tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate
Standard InChI InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3
Standard InChI Key RBUKQSYGWHYKQQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(=CC=O)C1

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a 2-oxoethylidene group (–CH=C=O) and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the nitrogen against undesired reactions during synthesis .

Molecular Formula: C₉H₁₃NO₃
Molecular Weight: 183.21 g/mol
IUPAC Name: tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

Synthesis and Optimization

General Synthetic Procedure

The synthesis of tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate derivatives typically involves a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation to install the α,β-unsaturated carbonyl group. A representative pathway from the literature includes :

  • Substrate Preparation: tert-Butyl 3-formylazetidine-1-carboxylate is treated with a phosphoryl acetate (e.g., isopropyl 2-(diethoxyphosphoryl)acetate) in the presence of a base (e.g., NaH).

  • Condensation: The reaction proceeds via deprotonation and elimination, forming the conjugated enone system.

  • Purification: Flash column chromatography (hexane/ethyl acetate) yields the pure product.

Example:

  • Starting Material: tert-Butyl 3-formylazetidine-1-carboxylate (1.5 g, 8.76 mmol)

  • Reagent: Isopropyl 2-(diethoxyphosphoryl)acetate (2.82 mmol)

  • Conditions: THF, 0°C to room temperature, 12 hours

  • Yield: 72–91%

Challenges and Modifications

  • Steric Hindrance: The tert-butyl group can impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Oxidative Stability: The α,β-unsaturated ketone is prone to oxidation; reactions are often conducted under inert atmospheres (N₂ or Ar) .

Physicochemical Properties

Physical Constants

Data for structurally similar compounds (e.g., tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate) provide approximate values :

PropertyValue
Boiling Point319.5±35.0 °C (Predicted)
Density1.188 g/cm³
Refractive Indexn20D=1.474n_{20}^D = 1.474
Flash Point>110°C
pKa-1.67±0.20 (Predicted)

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (THF, DCM) but poorly soluble in water.

  • Storage: Stable at 2–8°C under anhydrous conditions; decomposes upon prolonged exposure to moisture or acids .

Applications in Organic Synthesis

C–C Bond Functionalization

The compound’s α,β-unsaturated carbonyl system participates in Michael additions and Diels-Alder reactions, enabling access to polycyclic frameworks. For example, rhodium-catalyzed C–C bond cleavage of related azetidine derivatives yields strained bicyclic intermediates for natural product synthesis .

Pharmaceutical Intermediates

The Boc-protected azetidine scaffold is a precursor to β-lactam antibiotics and kinase inhibitors. For instance, hydrogenation of the double bond produces saturated azetidine carboxylates, which are key motifs in drug candidates targeting neurological disorders .

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